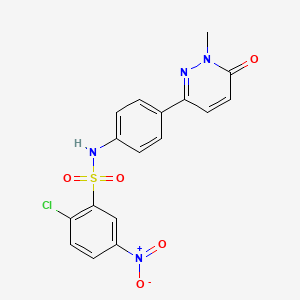

2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as electrophilic nitrogen sources, colorimetric reagents, and in chemotherapy for cancers. While the specific compound is not directly mentioned in the provided papers, the related compounds provide a context for understanding its potential chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds involves the use of electrophilic nitrogen sources and solvent-free conditions. For example, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones without metal catalysts, suggesting that similar methods could potentially be applied to the synthesis of the compound . Additionally, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, indicating that the synthesis of related sulfonamide compounds can be achieved with environmental considerations in mind .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of an N-acylhydrazone derivative was determined, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . This suggests that similar techniques could be employed to analyze the molecular structure of "2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide" to understand its conformation and potential binding interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their use in acylation reactions and as redox titrants. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used for the selective acylation of amines in water . Sodium N-chloro-p-nitrobenzenesulfonamide has been examined as a redox titrant for the determination of various reducing agents . These studies suggest that the compound of interest may also participate in similar chemical reactions, potentially as an acylating agent or in redox processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical methods. The colorimetric determination of a compound using 2,4,6-trinitrobenzenesulfonic acid indicates the potential for colorimetric assays involving related sulfonamide compounds . The solubility of derivatives in water at physiological pH has been manipulated by introducing different functional groups, which could be relevant for the solubility and bioavailability of the compound .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Sulfonamide derivatives have been extensively studied for their inhibitory activity against various enzymes. For instance, a novel class of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential as therapeutic agents in conditions where enzyme inhibition is beneficial (Sapegin et al., 2018). This research underscores the utility of sulfonamide derivatives in developing enzyme inhibitors, which could have applications in treating a variety of diseases.

Antimicrobial Activity

Sulfonamide compounds have also been investigated for their antimicrobial properties. A study synthesized derivatives of 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide and evaluated their antimicrobial activity against various bacterial species (Patel et al., 2011). The findings from such studies contribute to the development of new antimicrobial agents to combat resistant bacterial infections.

Anticancer Activity

Research has also focused on evaluating the anticancer potential of sulfonamide derivatives. New dibenzensulfonamides were synthesized and studied for their anticancer drug candidate potential. The compounds induced apoptosis and autophagy pathways in cancer cells and demonstrated significant inhibition of tumor-associated carbonic anhydrase isoenzymes, suggesting their efficacy as anticancer agents (Gul et al., 2018).

Structural and Computational Studies

The synthesis and characterization of sulfonamide molecules have been complemented by computational studies to better understand their structural and electronic properties. For example, the structural and electronic properties of a newly synthesized sulfonamide molecule were calculated using density functional theory (DFT), which showed excellent agreement with experimental results (Murthy et al., 2018). Such studies are crucial for the rational design of molecules with desired biological activities.

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O5S/c1-21-17(23)9-8-15(19-21)11-2-4-12(5-3-11)20-28(26,27)16-10-13(22(24)25)6-7-14(16)18/h2-10,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGLBBCZRPWSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2547752.png)

![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)

![(1R,5S)-3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)

![(E)-4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2547761.png)

![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)